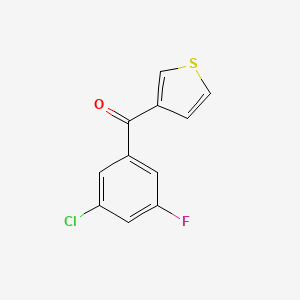

3-(3-Chloro-5-fluorobenzoyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3-Chloro-5-fluorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6ClFOS . It belongs to the class of organic compounds known as aryl chlorides and fluorinated building blocks .

Synthesis Analysis

The synthesis of thiophene derivatives like “3-(3-Chloro-5-fluorobenzoyl)thiophene” often involves reactions such as the Gewald Reaction and Paal-Knorr Thiophene Synthesis . These methods involve the coupling of aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of “3-(3-Chloro-5-fluorobenzoyl)thiophene” consists of a thiophene ring attached to a benzoyl group that is substituted with chlorine and fluorine atoms . The exact 2D or 3D structure is not specified in the sources .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Derivatives

- The synthesis and characterization of novel benzo[c]thiophenes, including derivatives similar to 3-(3-Chloro-5-fluorobenzoyl)thiophene, have been reported. These compounds have been synthesized using classical routes from substituted phthalic acid or anhydride and characterized by spectroscopic methods. Such derivatives are of interest due to their potential applications in transparent conducting polymers, with variations in substituents affecting their electrochemical and optical properties (King & Higgins, 1995).

Applications in Electronics and Material Science

- The electropolymerization of substituted benzo[c]thiophenes can yield polybenzo[c]thiophenes as adherent films with electrochromic properties, useful for applications in electronic devices. The introduction of electron-withdrawing groups, similar to those in 3-(3-Chloro-5-fluorobenzoyl)thiophene, can influence the electronic properties of these polymers, suggesting their use in solar cells and organic electronics (King & Higgins, 1995).

Medicinal Chemistry and Pharmacology

- Research on the synthesis of thiophene derivatives has explored their potential as antibacterial and antifungal agents. This includes the development of 3-halobenzo[b]thiophene derivatives, which have shown promising antimicrobial activities against various pathogens. Such studies indicate the potential for thiophene derivatives, including those related to 3-(3-Chloro-5-fluorobenzoyl)thiophene, to serve as scaffolds for new antimicrobial agents (Masih et al., 2021).

Advanced Materials and Chemical Synthesis

- Thiophene-containing polymers have been investigated for their high molecular weight and stability under typical polymerization conditions. These materials show promise in applications requiring high-performance polymers with specific thermal and electronic properties, underscoring the potential utility of thiophene derivatives in advanced material science (DeSimone et al., 1992).

Safety And Hazards

The safety data sheet for “3-(3-Chloro-5-fluorobenzoyl)thiophene” provides several precautionary statements. It advises against handling until all safety precautions have been read and understood . It also recommends keeping away from heat, sparks, open flames, hot surfaces, and avoiding contact with air and water .

Eigenschaften

IUPAC Name |

(3-chloro-5-fluorophenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMFLFKQAWPSAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641852 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-5-fluorobenzoyl)thiophene | |

CAS RN |

898771-44-3 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.